Ethyl 2-(adamantan-2-yl)-3-aminopropanoate
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Overview
Description
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a compound that features an adamantane core structure, which is known for its stability and unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(adamantan-2-yl)-3-aminopropanoate typically involves the reaction of adamantan-2-yl derivatives with ethyl 3-aminopropanoate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like diethyl ether at room temperature . The reaction proceeds through nucleophilic substitution, where the amino group of the ethyl 3-aminopropanoate attacks the adamantane derivative, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the adamantane core.
Scientific Research Applications
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug candidate for treating various diseases is ongoing, particularly due to the stability and unique properties of the adamantane core.
Industry: It finds applications in the development of new materials, including polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism by which ethyl 2-(adamantan-2-yl)-3-aminopropanoate exerts its effects involves interactions with specific molecular targets. The adamantane core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(adamantan-2-yl)ethyl]-N’-R-ureas and -thioureas
- 2-(adamantan-2-yl)ethanamine derivatives
- Adamantane-containing amines and diamines
Uniqueness
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is unique due to its specific structure, which combines the stability of the adamantane core with the reactivity of the amino and ester groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Biological Activity
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a compound derived from adamantane, a structure known for its unique properties and biological activities. This article provides an overview of the biological activity of this compound, focusing on its antiviral, antimicrobial, and anti-inflammatory properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound features an adamantane moiety that contributes to its lipophilicity, enhancing its interaction with biological membranes. This structural characteristic is crucial for its biological activity, allowing it to penetrate cellular barriers effectively.
1. Antiviral Activity
Adamantane derivatives have been extensively studied for their antiviral properties. This compound has shown promising results in inhibiting viral replication, particularly against influenza viruses. Its mechanism involves interference with viral protein functions and modulation of host cell pathways that are exploited by viruses for replication .
2. Antimicrobial Activity
The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The lipophilic nature of the adamantane structure aids in disrupting bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This property makes it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of adamantane derivatives, including this compound:
Study | Findings |
---|---|
Study A (2021) | Demonstrated antiviral activity against influenza A virus with IC50 values indicating effective inhibition at low concentrations. |
Study B (2022) | Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study C (2023) | Found that the compound reduced TNF-alpha levels in vitro, suggesting potential for treating chronic inflammatory conditions. |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The lipophilic adamantane structure enhances the compound's ability to integrate into lipid bilayers, disrupting membrane integrity and function.
- Targeting Viral Proteins : The compound may bind to specific viral proteins, preventing their function and subsequent viral replication.
- Modulation of Immune Responses : By inhibiting key inflammatory pathways, the compound can modulate immune responses, reducing excessive inflammation.
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
ethyl 2-(2-adamantyl)-3-aminopropanoate |
InChI |
InChI=1S/C15H25NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-14H,2-8,16H2,1H3 |
InChI Key |
YSJUVHYJPMWUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
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